Cas no 875424-64-9 (methyl 6-(4-fluorophenyl)-3-methyl-1,2oxazolo5,4-bpyridine-4-carboxylate)
methyl 6-(4-fluorophenyl)-3-methyl-1,2oxazolo5,4-bpyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
- methyl 6-(4-fluorophenyl)-3-methyl-1,2oxazolo5,4-bpyridine-4-carboxylate
- EN300-230925
- methyl 6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- AKB42464
- 875424-64-9
- AKOS005167411
- methyl6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
- AB01328510-02
- HMS1788B14
- Z90289700
- methyl 6-(4-fluorophenyl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylate
- methyl 6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- NCGC00335754-01
- STK351164
- BBL040870
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- MDL: MFCD07695357
- Inchi: 1S/C15H11FN2O3/c1-8-13-11(15(19)20-2)7-12(17-14(13)21-18-8)9-3-5-10(16)6-4-9/h3-7H,1-2H3
- InChI Key: KJXLRUQPHZFMFD-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC(C(=O)OC)=C2C(C)=NOC2=N1
Computed Properties
- Exact Mass: 286.07537038Da
- Monoisotopic Mass: 286.07537038Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 65.2Ų
methyl 6-(4-fluorophenyl)-3-methyl-1,2oxazolo5,4-bpyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM527057-1g |
Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate |
875424-64-9 | 97% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM527057-5g |
Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate |
875424-64-9 | 97% | 5g |
$*** | 2023-05-29 | |
| Enamine | EN300-230925-0.05g |
methyl 6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
875424-64-9 | 95% | 0.05g |
$89.0 | 2024-06-20 | |
| Enamine | EN300-230925-0.1g |
methyl 6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
875424-64-9 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-230925-0.25g |
methyl 6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
875424-64-9 | 95% | 0.25g |
$189.0 | 2024-06-20 | |
| Enamine | EN300-230925-0.5g |
methyl 6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
875424-64-9 | 95% | 0.5g |
$297.0 | 2024-06-20 | |
| Enamine | EN300-230925-1.0g |
methyl 6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
875424-64-9 | 95% | 1.0g |
$381.0 | 2024-06-20 | |
| Enamine | EN300-230925-2.5g |
methyl 6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
875424-64-9 | 95% | 2.5g |
$628.0 | 2024-06-20 | |
| Enamine | EN300-230925-5.0g |
methyl 6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
875424-64-9 | 95% | 5.0g |
$1038.0 | 2024-06-20 | |
| Enamine | EN300-230925-10.0g |
methyl 6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
875424-64-9 | 95% | 10.0g |
$1860.0 | 2024-06-20 |
methyl 6-(4-fluorophenyl)-3-methyl-1,2oxazolo5,4-bpyridine-4-carboxylate Suppliers
methyl 6-(4-fluorophenyl)-3-methyl-1,2oxazolo5,4-bpyridine-4-carboxylate Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on methyl 6-(4-fluorophenyl)-3-methyl-1,2oxazolo5,4-bpyridine-4-carboxylate
Introduction to Methyl 6-(4-fluorophenyl)-3-methyl-1,2-oxazolo[5,4-bpyridine-4-carboxylate] (CAS No. 875424-64-9)
Methyl 6-(4-fluorophenyl)-3-methyl-1,2-oxazolo[5,4-bpyridine-4-carboxylate], identified by its CAS number 875424-64-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolobipyridine class, a structural motif known for its potential biological activity and utility in drug development.
The molecular structure of methyl 6-(4-fluorophenyl)-3-methyl-1,2-oxazolo[5,4-bpyridine-4-carboxylate] features a fused heterocyclic system consisting of an oxazole ring and a bipyridine moiety. The presence of a 4-fluorophenyl substituent at the 6-position and a methyl group at the 3-position enhances its chemical diversity and functional properties. Such structural features are often exploited to modulate interactions with biological targets, making this compound a promising candidate for further exploration in drug discovery.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The oxazolobipyridine scaffold has emerged as a particularly interesting class of molecules due to its ability to engage with various biological receptors and enzymes. Studies have demonstrated that derivatives of this class can exhibit properties such as kinase inhibition, which is relevant to the treatment of cancers and inflammatory diseases.
The fluorine atom in the 4-fluorophenyl group is a key feature that influences the pharmacokinetic and pharmacodynamic properties of the compound. Fluorinated aromatic rings are commonly incorporated into pharmaceuticals because they can enhance metabolic stability, binding affinity, and overall bioavailability. This makes methyl 6-(4-fluorophenyl)-3-methyl-1,2-oxazolo[5,4-bpyridine-4-carboxylate] an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising drug candidates. The structural complexity of methyl 6-(4-fluorophenyl)-3-methyl-1,2-oxazolo[5,4-bpyridine-4-carboxylate] makes it an ideal candidate for these approaches. Researchers are leveraging machine learning algorithms to predict binding affinities and optimize lead compounds for clinical trials. This interdisciplinary approach has accelerated the drug discovery process significantly.
The bipyridine moiety in the compound's structure is particularly noteworthy due to its known interactions with various biological targets. Bipyridines are frequently used in the development of antiviral and anticancer agents because they can disrupt essential cellular processes by inhibiting key enzymes or receptors. The combination of an oxazole ring with a bipyridine core in methyl 6-(4-fluorophenyl)-3-methyl-1,2-oxazolo[5,4-bpyridine-4-carboxylate] suggests potential applications in multiple therapeutic areas.
In vitro studies have begun to explore the biological activity of this compound. Preliminary results indicate that it may exhibit inhibitory effects on certain enzymes implicated in diseases such as cancer and neurodegeneration. The precise mechanism of action remains under investigation, but early findings are encouraging. Further research is needed to fully elucidate its potential therapeutic benefits and to identify any possible side effects.
The synthesis of methyl 6-(4-fluorophenyl)-3-methyl-1,2-oxazolo[5,4-bpyridine-4-carboxylate] presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce such compounds on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions are being employed to construct the desired heterocyclic framework efficiently. These methods not only improve yield but also allow for greater customization of the molecule's structure.
The role of fluorinated compounds in modern medicine cannot be overstated. The ability to fine-tune electronic properties and metabolic stability through fluorination has revolutionized drug design. The incorporation of a 4-fluorophenyl group into methyl 6-(4-fluorophenyl)-3-methyl-1,2-oxazolo[5,4-bpyridine-4-carboxylate] exemplifies how strategic functionalization can enhance a molecule's therapeutic potential.
Ongoing clinical trials are exploring various derivatives of oxazolobipyridines for their efficacy in treating different diseases. While results from these trials are still pending for this specific compound, they provide valuable insights into its potential applications. The data from these studies will help guide future research efforts and determine whether further development is warranted.
The environmental impact of pharmaceutical compounds is also a growing concern in drug development. Efforts are being made to design molecules that are both effective and environmentally sustainable. The synthesis of methyl 6-(4-fluorophenyl)-3-methyl-1,2-oxazolo[5,4-bpyridine-4-carboxylate] adheres to green chemistry principles by minimizing waste and using renewable resources where possible.
In conclusion, methyl 6-(4-fluorophenyl)-3-methyl-1,2-oxazolo[5,4-bpyridine-4-carboxylate] represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an exciting candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in shaping the future of medicine.
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